2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6Cl2N2S. It is characterized by a thiopyrano ring fused to a pyrimidine ring, with chlorine atoms at the 2 and 4 positions.
Mechanism of Action
Mode of Action
Structure-activity relationships (sars) and docking studies indicate that the thiopyrano[4,3-d]pyrimidine scaffolds exert little effect on antitumor activities of target compounds .
Result of Action
Some studies suggest that certain derivatives of the compound exhibit moderate to excellent cytotoxicity against various cancer cell lines .
Action Environment
It is known that the compound should be stored at -20°c in a sealed storage, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, such as sodium hydride, under reflux conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiopyrano ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-4-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Reduction Products: Dechlorinated derivatives and modified pyrimidine rings are typical products of reduction reactions.
Scientific Research Applications
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including its effects on cell proliferation and apoptosis.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,6-dihydro-5H-thiopyrano[4,3-d]pyrimidine
- 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrano[4,3-d]pyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a thiopyrano ring. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to undergo oxidation and reduction reactions. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDGIDSEZWIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579206 | |
Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181374-43-6 | |
Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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